molecular formula C26H34N2O3S B299672 N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide

N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide

Cat. No.: B299672
M. Wt: 454.6 g/mol
InChI Key: KXSMPESSZSLCLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide works by inhibiting the activity of the NF-κB pathway, which is involved in the transcription of genes that regulate cell survival, proliferation, and inflammation. NF-κB is activated in response to various stimuli, including cytokines, growth factors, and stress, and plays a critical role in the immune response. This compound inhibits the activity of IKKβ, a kinase that activates NF-κB, thereby blocking the transcription of genes regulated by this pathway.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of inflammation, and the modulation of the immune response. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion. In animal models of inflammation and autoimmune diseases, this compound has been shown to reduce inflammation and improve disease symptoms. This compound has also been shown to modulate the immune response by suppressing the activity of T cells and dendritic cells.

Advantages and Limitations for Lab Experiments

N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the NF-κB pathway. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments, including its potential toxicity and the need for further optimization to improve its efficacy and safety.

Future Directions

There are several future directions for the study of N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide, including the optimization of its pharmacological properties, the development of new analogs with improved efficacy and safety, and the exploration of its potential therapeutic applications in other diseases. This compound has also been studied in combination with other drugs, and further studies are needed to determine the optimal combination and dosing regimen. Finally, the development of biomarkers to predict response to this compound and monitor its efficacy in clinical trials is an important area of future research.
Conclusion
This compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of the NF-κB pathway, which is involved in cell survival, proliferation, and inflammation. This compound has several advantages for lab experiments, including its high potency, selectivity, and specificity for the NF-κB pathway, but also has some limitations, including its potential toxicity. There are several future directions for the study of this compound, including the optimization of its pharmacological properties, the development of new analogs, and the exploration of its potential therapeutic applications in other diseases.

Synthesis Methods

N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide can be synthesized by a multistep process involving the reaction of various chemical reagents. The synthesis method of this compound has been described in detail in a patent application filed by Cephalon, Inc. (US 2009/0016779 A1). The patent application outlines the preparation of this compound from 4-cyclohexylphenol, 2-bromoethylamine hydrobromide, and 3-(methylthio)propionic acid, followed by coupling with benzoyl chloride.

Scientific Research Applications

N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune diseases. In cancer, this compound has been shown to inhibit the growth of cancer cells by targeting the NF-κB pathway, which is involved in cell survival, proliferation, and inflammation. This compound has also been studied for its potential use in treating inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.

Properties

Molecular Formula

C26H34N2O3S

Molecular Weight

454.6 g/mol

IUPAC Name

N-[1-[2-(4-cyclohexylphenoxy)ethylamino]-4-methylsulfanyl-1-oxobutan-2-yl]benzamide

InChI

InChI=1S/C26H34N2O3S/c1-32-19-16-24(28-25(29)22-10-6-3-7-11-22)26(30)27-17-18-31-23-14-12-21(13-15-23)20-8-4-2-5-9-20/h3,6-7,10-15,20,24H,2,4-5,8-9,16-19H2,1H3,(H,27,30)(H,28,29)

InChI Key

KXSMPESSZSLCLA-UHFFFAOYSA-N

SMILES

CSCCC(C(=O)NCCOC1=CC=C(C=C1)C2CCCCC2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CSCCC(C(=O)NCCOC1=CC=C(C=C1)C2CCCCC2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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